Azole benzene derivative 3
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Overview
Description
Azole benzene derivative 3 is a compound that belongs to the class of azole derivatives, which are five-membered heterocyclic aromatic compounds containing nitrogen atoms. These compounds are known for their broad range of pharmacological activities and are widely used in medicinal chemistry . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of azole benzene derivative 3 typically involves the following steps:
Formation of the Azole Ring: The azole ring can be synthesized through various methods, including cyclization reactions involving hydrazines and carbonyl compounds.
Substitution on the Benzene Ring: The benzene ring can be functionalized through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the azole ring with the benzene ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Azole benzene derivative 3 undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Azole benzene derivative 3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of azole benzene derivative 3 involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the cell membrane structure, leading to the death of the fungal cells .
Comparison with Similar Compounds
Azole benzene derivative 3 can be compared with other similar compounds, such as:
Imidazole: Known for its antifungal and antibacterial properties.
Pyrazole: Exhibits anti-inflammatory and anticancer activities.
Triazole: Widely used as antifungal agents and in click chemistry.
Tetrazole: Known for its applications in pharmaceuticals and materials science.
This compound stands out due to its unique combination of chemical properties and broad range of applications, making it a valuable compound in various fields of scientific research and industry .
Properties
Molecular Formula |
C16H17N5O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-methyl-2-[4-(2-methylpropoxy)-3-(tetrazol-1-yl)phenyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C16H17N5O3S/c1-9(2)7-24-13-5-4-11(6-12(13)21-8-17-19-20-21)15-18-10(3)14(25-15)16(22)23/h4-6,8-9H,7H2,1-3H3,(H,22,23) |
InChI Key |
DKEWYKIZSPDHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)N3C=NN=N3)C(=O)O |
Origin of Product |
United States |
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